(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate
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Overview
Description
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoimidazolium core with two o-tolyl groups and a tetrafluoroborate counterion, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of o-tolyl groups: The benzoimidazole core is then alkylated with o-tolyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Quaternization: The resulting compound is quaternized with tetrafluoroboric acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The o-tolyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major products are likely to be benzoquinones or other oxidized derivatives.
Reduction: The major products are reduced forms of the benzoimidazolium core.
Substitution: The major products are substituted benzoimidazolium derivatives.
Scientific Research Applications
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazolium core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The o-tolyl groups may enhance binding affinity through hydrophobic interactions, while the tetrafluoroborate counterion can stabilize the overall structure.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halides: These compounds have a similar structural complexity and are used in various applications such as solar cells and light-emitting diodes.
Thianaphthene derivatives: These compounds share some structural features and are used in OLED and photodynamic therapy research.
Uniqueness
(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is unique due to its specific combination of a benzoimidazolium core with o-tolyl groups and a tetrafluoroborate counterion
Properties
Molecular Formula |
C21H25BF4N2 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
1,3-bis(2-methylphenyl)-3a,4,5,6,7,7a-hexahydrobenzimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N2.BF4/c1-16-9-3-5-11-18(16)22-15-23(19-12-6-4-10-17(19)2)21-14-8-7-13-20(21)22;2-1(3,4)5/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3;/q+1;-1 |
InChI Key |
IGXHITPFPNUTRG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1N2C=[N+](C3C2CCCC3)C4=CC=CC=C4C |
Origin of Product |
United States |
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